molecular formula C14H12O4S B1309942 4-Formylphenyl 4-methylbenzenesulfonate CAS No. 80459-48-9

4-Formylphenyl 4-methylbenzenesulfonate

Cat. No. B1309942
CAS RN: 80459-48-9
M. Wt: 276.31 g/mol
InChI Key: UPOKXWYTSBUETD-UHFFFAOYSA-N
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Description

4-Formylphenyl 4-methylbenzenesulfonate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related sulfonate esters and their synthesis, which can provide insights into the properties and potential synthesis routes for 4-Formylphenyl 4-methylbenzenesulfonate. For instance, the synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate is described as a practical and scalable process, suggesting that similar methods could potentially be applied to the synthesis of 4-Formylphenyl 4-methylbenzenesulfonate .

Synthesis Analysis

The synthesis of related compounds such as 4-formylbenzene sulfonic acid involves bromination followed by acidic hydrolysis and oxidation with hydrogen peroxide, yielding a total yield of about 47.9% . This method could potentially be adapted for the synthesis of 4-Formylphenyl 4-methylbenzenesulfonate by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 4-methylbenzenesulfonate anion has been studied using ab initio quantum chemical methods, and its geometry was fully optimized. The predicted structure showed very good agreement with crystallographic results, suggesting that similar computational methods could be used to predict the structure of 4-Formylphenyl 4-methylbenzenesulfonate .

Chemical Reactions Analysis

While the papers do not directly discuss the chemical reactions of 4-Formylphenyl 4-methylbenzenesulfonate, they do provide information on the reactivity of similar sulfonate esters. For example, 1-vinylcyclopropyl 4-methylbenzenesulfonate is an intermediate for the synthesis of alkylidenecyclopropanes, which can undergo metal-catalyzed carbocyclization and cycloisomerization reactions . This suggests that 4-Formylphenyl 4-methylbenzenesulfonate may also participate in similar types of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methylbenzenesulfonate anion have been characterized by IR and Raman spectroscopy, and the vibrational frequencies were accurately assigned based on ab initio force field predictions . These techniques could be employed to determine the physical and chemical properties of 4-Formylphenyl 4-methylbenzenesulfonate, such as its vibrational modes, which are important for understanding its reactivity and interactions with other molecules.

Scientific Research Applications

1. Supramolecular Architecture

A study conducted by Andleeb et al. (2018) examined the solid-state structures of 2- and 4-formylphenyl 4-substituted benzenesulfonates, including 4-formylphenyl 4-methylbenzenesulfonate. The research highlighted the significant role of halogen-bonding interactions in rationalizing the solid-state crystal structures. This study provides insights into the operational role of noncovalent interactions in supramolecular architectures with designed topologies (Andleeb et al., 2018).

2. Synthesis and Structural Analysis

Research by Pan et al. (2020) focused on the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) via a multi-step procedure. This study offers valuable information on the synthetic processes and structural determination of products related to 4-formylphenyl 4-methylbenzenesulfonate (Pan et al., 2020).

3. Molecular Orbital Study

Ristova et al. (1999) conducted a study on the 4-methylbenzenesulfonate anion using ab initio quantum chemical methods, offering valuable information on the molecular structure and vibrational analysis of related compounds (Ristova et al., 1999).

4. Corrosion Inhibition

Ehsani et al. (2015, 2016) explored the inhibiting action of a synthesized compound on aluminum corrosion in acidic media, providing insights into the application of 4-formylphenyl 4-methylbenzenesulfonate derivatives in corrosion inhibition (Ehsani et al., 2015) (Ehsani & Moshrefi, 2016).

5. Crystal Structure Analysis

Sharutin et al. (2002) synthesized and analyzed the structure of tetraphenylantimony 4-methylbenzenesulfonate, which relates to the study of 4-formylphenyl 4-methylbenzenesulfonate in terms of understanding crystal structures and coordination in such compounds (Sharutin et al., 2002).

6. Reactivity Studies

Forcellini et al. (2015) investigated the reactivity of a related compound towards different classes of nucleophiles, providing a broader understanding of the chemical behavior of 4-formylphenyl 4-methylbenzenesulfonate derivatives (Forcellini et al., 2015).

7. Antioxidant and Corrosion Inhibitor

Habib et al. (2014) evaluated certain compounds as antioxidant and corrosion inhibitors, which might include derivatives of 4-formylphenyl 4-methylbenzenesulfonate. This study contributes to understanding the potential applications in lubricating oils (Habib et al., 2014).

8. Photoreactive Compounds

Plater et al. (2019) explored the photochemical decompositions of certain sulfonated oximes, which could include derivatives of 4-formylphenyl 4-methylbenzenesulfonate. This research may provide insights into the use of these compounds as photoacid generators (Plater et al., 2019).

properties

IUPAC Name

(4-formylphenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-11-2-8-14(9-3-11)19(16,17)18-13-6-4-12(10-15)5-7-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOKXWYTSBUETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408559
Record name 4-formylphenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formylphenyl 4-methylbenzenesulfonate

CAS RN

80459-48-9
Record name 4-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80459-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-formylphenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxybenzaldehyde (5.93 g, 48.56 mmol) and triethylamine (10 mL) in 50 mL of dichloromethane was added tosyl chloride (11.8 g, 61.89 mmol). The reaction mixture was stirred at room temperature for 24 hr. The reaction mixture was diluted with water, acidified with 1 N HCl, and extracted into methylene chloride. The organic layer was separated, dried over magnesium sulfate, and concentrated. The residue was purified by silica gel chromatography (9:1 hexanes:ethyl acetate to 5:1 hexanes:ethyl acetate) to afford 9.50 g (71%) of the title compound of Step A. 1HNMR (CDCl3): δ 9.81 (s, 1H), 7.69 (d, 2H, J=8.8 Hz), 7.57 (d, 2H, J=8.4 Hz), 7.19 (d, 2H, J=8.4 Hz), 7.03 (d, 2H, J=8.4 Hz), and 2.28 (s, 3H).
Quantity
5.93 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
H Andleeb, I Khan, A Bauzá, MN Tahir… - … Section C: Structural …, 2018 - scripts.iucr.org
… O 4 S, 3a, 2-formylphenyl 4-chlorobenzenesulfonate, C 13 H 9 ClO 4 S, 3b, 2-formylphenyl 4-bromobenzenesulfonate, C 13 H 9 BrO 4 S, 3c, 4-formylphenyl 4-methylbenzenesulfonate, …
Number of citations: 19 scripts.iucr.org
NAA Elkanzi, AM Kadry, RM Ryad, RB Bakr… - ACS …, 2022 - ACS Publications
… )-ones/thione derivatives 4–7 have been synthesized using a high-yield, synthetic method via a one-pot, three-component process between 4-formylphenyl-4-methylbenzenesulfonate (…
Number of citations: 12 pubs.acs.org
İ Şahin, Z Bingöl, S Onur, SA Güngör… - Chemistry & …, 2022 - Wiley Online Library
… The structures of 4-formylphenyl 4-methylbenzenesulfonate (2a–c) and 4-formylphenyl methane sulfonate (3a–c) derivatives are in full agreement with the literature data. As a result of …
Number of citations: 7 onlinelibrary.wiley.com
FS Tokalı, Y Demir, İH Demircioğlu… - Drug Development …, 2022 - Wiley Online Library
A series of novel sulfonates containing quinazolin‐4(3H)‐one ring derivatives was designed to inhibit aldose reductase (ALR2, EC 1.1.1.21). Novel quinazolinone derivatives (1–21) …
Number of citations: 49 onlinelibrary.wiley.com
HM Abd El-Lateef, AA Abdelhamid, MM Khalaf… - ACS …, 2023 - ACS Publications
… To 30 mL of ethanol was added a solution of 4-formylphenyl-4-methylbenzenesulfonate (1); ethyl cyanoacetate (2 mmol, 0.22 mL); acetophenone derivatives, namely, acetophenone (3a…
Number of citations: 3 pubs.acs.org
BS Manjunathaa, K Anandab… - Journal of Applied …, 2016 - japsonline.com
… The title compounds were synthesized starting from hydroxy acetophenones and hydroxy aldehydes by introducing tosyl substitution, 4-formylphenyl 4-methylbenzenesulfonate and 4-…
Number of citations: 4 japsonline.com
MK Mahapatra, R Kumar, M Kumar - Medicinal Chemistry Research, 2018 - Springer
Protein tyrosine phosphatase 1B (PTP1B) has been identified as negative regulator of insulin and leptin signaling pathway, hence considered as a new therapeutic target of intervention …
Number of citations: 15 link.springer.com
L Zhang, T Meng, J Wu - The Journal of Organic Chemistry, 2007 - ACS Publications
… tosylates with an electron-donating group attached on the aromatic ring, only a trace amount of product 3o was detected for the reaction of 4-formylphenyl 4-methylbenzenesulfonate 1k …
Number of citations: 122 pubs.acs.org
E BAŞARAN - Journal of the Institute of Science and Technology, 2021 - dergipark.org.tr
In this research work, a series of heterocyclic Schiff base compounds bearing arylsulfonyl ester moiety (2a-i) were designed, synthesized, characterized by spectral techniques such as …
Number of citations: 9 dergipark.org.tr
N Elkanzi, W Derafa, AM Ali, A Abdou - Ni (II) and Cu (II) complexes based … - papers.ssrn.com
… After 10 minutes of stirring a mixture of 4-formylphenyl-4-methylbenzenesulfonate (1 mmole, 2.76 g) and anthranilic acid (1 mmole, 1.37 g), the corresponding Schiff base was produced. …
Number of citations: 0 papers.ssrn.com

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